molecular formula C13H10Cl2N2O2 B3035807 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate CAS No. 338421-30-0

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B3035807
CAS No.: 338421-30-0
M. Wt: 297.13 g/mol
InChI Key: MZTZZPPYNVNKOH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a carboxylate group attached to a 2,4-dichlorobenzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate typically involves the reaction of 4,6-dimethyl-2-pyrimidinol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Ester hydrolysis: 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzoic acid.

    Oxidation and reduction: Quinones and hydroquinones.

Scientific Research Applications

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: A related compound with a thiol group instead of a carboxylate group.

    2,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate.

    4,6-Dimethyl-2-pyrimidinol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of a pyrimidine ring with a dichlorobenzene carboxylate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-7-5-8(2)17-13(16-7)19-12(18)10-4-3-9(14)6-11(10)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTZZPPYNVNKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244364
Record name 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-30-0
Record name 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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